
Ethyl 6-(tert-butyl)-2-chloropyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-(terc-butil)-2-cloropirimidina-4-carboxilato de etilo es un compuesto químico que pertenece a la clase de los derivados de pirimidina. Las pirimidinas son compuestos orgánicos aromáticos heterocíclicos similares a las piridinas y son ampliamente estudiadas por sus diversas actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-(terc-butil)-2-cloropirimidina-4-carboxilato de etilo típicamente involucra la reacción de materiales de partida apropiados bajo condiciones controladas. Un método común involucra la reacción del ácido 2-cloropirimidina-4-carboxílico con alcohol terc-butílico y cloroformato de etilo en presencia de una base como la trietilamina. La reacción generalmente se lleva a cabo en un solvente orgánico como el diclorometano a temperatura ambiente, seguido de la purificación mediante recristalización o cromatografía.
Métodos de producción industrial
En un entorno industrial, la producción del 6-(terc-butil)-2-cloropirimidina-4-carboxilato de etilo puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. Los sistemas de microreactores de flujo se pueden emplear para facilitar la introducción directa del grupo terc-butoxicarbonilo en el anillo de pirimidina, proporcionando un enfoque más sostenible y escalable en comparación con los procesos tradicionales por lotes .
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-(terc-butil)-2-cloropirimidina-4-carboxilato de etilo puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro en el anillo de pirimidina puede ser sustituido por nucleófilos como aminas, tioles o alcóxidos en condiciones apropiadas.
Oxidación y reducción: El compuesto puede ser oxidado o reducido utilizando reactivos específicos para modificar sus grupos funcionales.
Hidrólisis: El grupo éster se puede hidrolizar para producir el ácido carboxílico correspondiente.
Reactivos y condiciones comunes
Sustitución nucleofílica: Reactivos como metóxido de sodio o terc-butóxido de potasio en solventes como dimetilsulfóxido (DMSO) o tetrahidrofurano (THF) se utilizan comúnmente.
Oxidación: Se pueden emplear agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Hidrólisis: Las condiciones ácidas o básicas, utilizando ácido clorhídrico (HCl) o hidróxido de sodio (NaOH), respectivamente, pueden facilitar la hidrólisis.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la sustitución nucleofílica puede producir varios derivados de pirimidina sustituidos, mientras que la hidrólisis da como resultado la formación del ácido carboxílico correspondiente.
Aplicaciones Científicas De Investigación
El 6-(terc-butil)-2-cloropirimidina-4-carboxilato de etilo tiene varias aplicaciones de investigación científica, que incluyen:
Química medicinal: Sirve como un bloque de construcción para la síntesis de compuestos farmacéuticos con posibles efectos terapéuticos.
Estudios biológicos: El compuesto se utiliza en el estudio de inhibidores enzimáticos y moduladores de receptores.
Síntesis química: Se utiliza como intermediario en la síntesis de moléculas orgánicas más complejas.
Aplicaciones industriales: El compuesto encuentra uso en la producción de agroquímicos y otros productos químicos especiales
Mecanismo De Acción
El mecanismo de acción del 6-(terc-butil)-2-cloropirimidina-4-carboxilato de etilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede actuar como un inhibidor o modulador, afectando la actividad de estos objetivos e influyendo en varias vías bioquímicas. El mecanismo exacto depende de la aplicación específica y la naturaleza de la molécula diana .
Comparación Con Compuestos Similares
Compuestos similares
- 6-(terc-butil)-2-metilpirimidina-4-carboxilato de etilo
- 6-(terc-butil)-2-aminopirimidina-4-carboxilato de etilo
- 6-(terc-butil)-2-hidroxipirimidina-4-carboxilato de etilo
Singularidad
El 6-(terc-butil)-2-cloropirimidina-4-carboxilato de etilo es único debido a la presencia del átomo de cloro en el anillo de pirimidina, lo que confiere reactividad y propiedades distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C11H15ClN2O2 |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
ethyl 6-tert-butyl-2-chloropyrimidine-4-carboxylate |
InChI |
InChI=1S/C11H15ClN2O2/c1-5-16-9(15)7-6-8(11(2,3)4)14-10(12)13-7/h6H,5H2,1-4H3 |
Clave InChI |
PBAOWQSLNDXRSI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=NC(=N1)Cl)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B11807130.png)
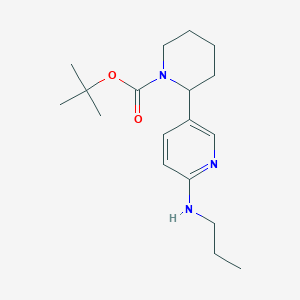

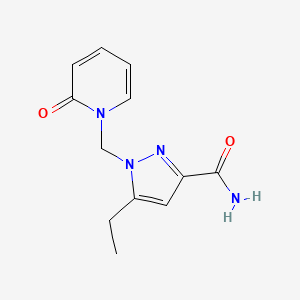
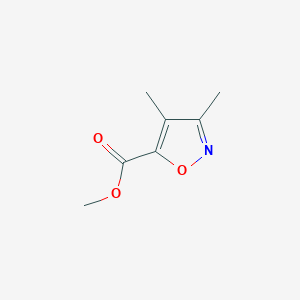
![7-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B11807164.png)
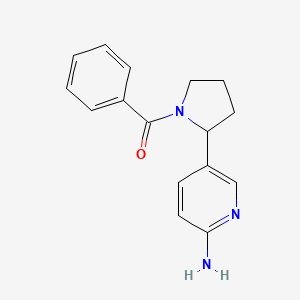
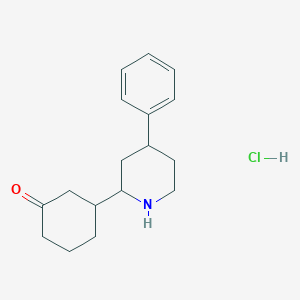
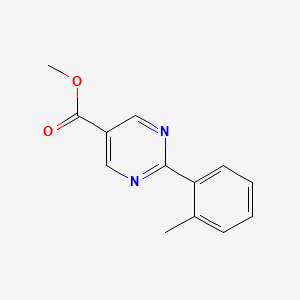
![tert-Butyl 7-(aminomethyl)-2,3,4a,5-tetrahydrocyclopenta[b][1,4]oxazine-4(7aH)-carboxylate](/img/structure/B11807189.png)




